molecular formula C13H21NO B2524226 N-[1-(adamantan-1-yl)propylidene]hydroxylamine CAS No. 26525-23-5

N-[1-(adamantan-1-yl)propylidene]hydroxylamine

Cat. No.: B2524226
CAS No.: 26525-23-5
M. Wt: 207.317
InChI Key: LLFZJPRDIIBXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . It is also known by its IUPAC name, 1-(1-nitrosopropyl)adamantane . This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. One common method includes the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base to form the desired product . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines .

Scientific Research Applications

N-[1-(adamantan-1-yl)propylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes with them. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-adamantylamine
  • 1-nitrosoadamantane
  • N-(adamantan-1-yl)hydroxylamine

Uniqueness

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is unique due to its specific structural features, including the adamantane moiety and the hydroxylamine group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(NZ)-N-[1-(1-adamantyl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFZJPRDIIBXIQ-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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